molecular formula C8H9BrN2O B1628206 2-(4-Bromophenoxy)ethanimidamide CAS No. 777801-29-3

2-(4-Bromophenoxy)ethanimidamide

Cat. No.: B1628206
CAS No.: 777801-29-3
M. Wt: 229.07 g/mol
InChI Key: MBPGHKNUEBQRJP-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)ethanimidamide is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenoxy)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPGHKNUEBQRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70574203
Record name (4-Bromophenoxy)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777801-29-3
Record name (4-Bromophenoxy)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromophenoxy)ethanimidamide (CAS 777801-29-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenoxy)ethanimidamide, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and analogous structures to offer insights into its physicochemical properties, plausible synthetic routes, predicted analytical characteristics, and potential biological activities. This guide is intended to serve as a foundational resource for researchers exploring the potential of this and related compounds in drug discovery and other applications.

Introduction

This compound is an organic molecule featuring a bromophenoxy group linked to an ethanimidamide moiety. The presence of the electron-withdrawing bromine atom on the phenyl ring, the flexible ether linkage, and the basic amidine group suggests a potential for diverse chemical reactivity and biological interactions. Amidine-containing compounds are known to be structural mimics of guanidinium and ammonium ions, enabling them to interact with various biological targets such as enzymes and receptors. This guide will delve into the core chemical aspects of this compound, providing a theoretical and practical framework for its synthesis and characterization.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 777801-29-3N/A
Molecular Formula C₈H₉BrN₂O[1]
Molecular Weight 229.07 g/mol [1]
Appearance Predicted to be a solid at room temperatureN/A
Solubility Predicted to be soluble in polar organic solventsN/A
Topological Polar Surface Area (TPSA) 59.1 Ų[1]
Predicted LogP 1.76[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 3[1]

Synthesis Methodology

A plausible and efficient synthetic route to this compound involves a two-step process, beginning with the synthesis of the nitrile precursor, 2-(4-bromophenoxy)acetonitrile, via a Williamson ether synthesis, followed by its conversion to the target ethanimidamide using the Pinner reaction.

Step 1: Synthesis of 2-(4-bromophenoxy)acetonitrile (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alkoxide and an alkyl halide.[2][3][4] In this step, 4-bromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, displacing the halide from chloroacetonitrile.

Experimental Protocol: Synthesis of 2-(4-bromophenoxy)acetonitrile

  • Materials:

    • 4-Bromophenol

    • Chloroacetonitrile

    • Potassium carbonate (or another suitable base like sodium hydride)

    • Acetone (or another suitable polar aprotic solvent)

  • Procedure:

    • To a stirred solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Heat the mixture to reflux for 30 minutes.

    • Slowly add chloroacetonitrile (1.1 eq) to the reaction mixture.

    • Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield 2-(4-bromophenoxy)acetonitrile.

G 4-Bromophenol 4-Bromophenol Reaction Reaction 4-Bromophenol->Reaction Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Deprotonation Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction Medium 2-(4-bromophenoxy)acetonitrile 2-(4-bromophenoxy)acetonitrile Reaction->2-(4-bromophenoxy)acetonitrile SN2 Reaction

Caption: Workflow for Williamson Ether Synthesis of the Nitrile Precursor.

Step 2: Conversion to this compound (Pinner Reaction)

The Pinner reaction is a classic method for converting nitriles into imidates, which can then be readily converted to amidines.[1][5][6][7] This acid-catalyzed reaction involves the treatment of the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate hydrochloride (Pinner salt). Subsequent treatment with ammonia affords the desired amidine.[1]

Experimental Protocol: Synthesis of this compound Hydrochloride

  • Materials:

    • 2-(4-bromophenoxy)acetonitrile

    • Anhydrous ethanol

    • Anhydrous hydrogen chloride (gas or a solution in a non-reactive solvent)

    • Anhydrous diethyl ether

  • Procedure:

    • Dissolve 2-(4-bromophenoxy)acetonitrile (1.0 eq) in anhydrous ethanol (excess) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Bubble anhydrous hydrogen chloride gas through the solution until saturation, or add a saturated solution of HCl in an anhydrous solvent.

    • Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for an extended period (typically 24-48 hours), monitoring for the formation of a precipitate (the imidate hydrochloride).

    • Collect the precipitated ethyl 2-(4-bromophenoxy)ethanimidate hydrochloride by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Experimental Protocol: Conversion to this compound

  • Materials:

    • Ethyl 2-(4-bromophenoxy)ethanimidate hydrochloride

    • Anhydrous ethanol

    • Ammonia (gas or a solution in ethanol)

  • Procedure:

    • Suspend the ethyl 2-(4-bromophenoxy)ethanimidate hydrochloride (1.0 eq) in anhydrous ethanol.

    • Cool the suspension to 0 °C.

    • Bubble anhydrous ammonia gas through the suspension or add a solution of ammonia in ethanol until the mixture is basic.

    • Stir the reaction mixture at room temperature, monitoring the conversion by TLC.

    • Upon completion, filter off the ammonium chloride byproduct.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the product by recrystallization or column chromatography.

G cluster_0 Pinner Salt Formation cluster_1 Amidine Formation 2-(4-bromophenoxy)acetonitrile 2-(4-bromophenoxy)acetonitrile Imidate Hydrochloride Imidate Hydrochloride 2-(4-bromophenoxy)acetonitrile->Imidate Hydrochloride Acid-catalyzed addition Anhydrous EtOH, Anhydrous HCl Anhydrous EtOH, Anhydrous HCl Imidate Hydrochloride_2 Imidate Hydrochloride This compound This compound Imidate Hydrochloride_2->this compound Ammonolysis Ammonia (in EtOH) Ammonia (in EtOH)

Sources

Physicochemical Characterization of 2-(4-Bromophenoxy)ethanimidamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Characterization and Molecular Weight Analysis of 2-(4-Bromophenoxy)ethanimidamide Hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound hydrochloride (CAS: 67386-39-4) is a specialized amidine intermediate used extensively in medicinal chemistry as a scaffold for serine protease inhibitors and peptidomimetics. Precise molecular weight characterization is critical for this compound due to the distinct isotopic signatures of Bromine and Chlorine, which significantly impact mass spectrometry (MS) data interpretation.

This guide provides a rigorous analysis of the molecular weight (MW) parameters, isotopic distribution, and validated experimental protocols for the identification and handling of this compound in drug discovery workflows.

ParameterValue
IUPAC Name This compound hydrochloride
Common Synonyms 2-(4-Bromophenoxy)acetamidine HCl; p-Bromophenoxyacetamidine HCl
Molecular Formula

(Salt)
Average Molecular Weight 265.54 g/mol
Free Base MW 229.08 g/mol
Exact Mass (Monoisotopic) 263.966 (Salt); 227.989 (Free Base Cation)

Chemical Identity and Structural Logic[2][10]

The structural integrity of this compound hydrochloride hinges on the stability of the amidine moiety, which is highly basic (


). In its hydrochloride salt form, the amidine group is protonated, providing stability against hydrolysis and oxidation.
Structural Components[1][4][11]
  • 4-Bromophenoxy Group: A lipophilic, electron-withdrawing aromatic system. The bromine atom introduces a unique mass defect and isotopic pattern.

  • Ethyl Linker (

    
    ):  A short spacer that maintains the specific distance required for ligand-receptor binding pockets, particularly in trypsin-like serine proteases.
    
  • Amidine Motif (

    
    ):  A hydrogen-bond donor/acceptor mimic of the arginine side chain, crucial for ionic interactions with aspartate residues in enzyme active sites.
    
Visualization of Chemical Connectivity

ChemicalStructure Figure 1: Structural Connectivity of this compound HCl Br Bromine (Br) Ph Phenylene Ring (C6H4) Br->Ph Para-substitution Ether Ether Link (O-CH2) Ph->Ether Ether bond Amidine Amidine Group (C(=NH)NH2) Ether->Amidine C-C bond HCl Hydrochloride (.HCl) Amidine->HCl Ionic Interaction

Molecular Weight and Isotopic Analysis

For researchers using High-Resolution Mass Spectrometry (HRMS), relying on the "Average Molecular Weight" (265.54 g/mol ) is insufficient. The presence of Bromine (


) and Chlorine (

) creates a complex isotopic envelope that serves as a fingerprint for identity verification.
Isotopic Distribution Logic
  • Bromine: Exists as

    
     (50.7%) and 
    
    
    
    (49.3%). This creates a "doublet" pattern of almost equal intensity separated by 2 Da.
  • Chlorine: Exists as

    
     (75.8%) and 
    
    
    
    (24.2%).
  • Combined Effect: In the salt form (Br + Cl), the mass spectrum will show a distinct pattern of M, M+2, and M+4 peaks.

Quantitative Mass Data Table
SpeciesFormulaMonoisotopic Mass (Da)Average Mass (Da)Key MS Ion (

)
Free Base

227.9898 (

)
229.08229.0 (

)
HCl Salt

263.9665 (

)
265.54N/A (Dissociates)

Critical Insight: In LC-MS (ESI+), you will not observe the molecular weight of the salt (265.54). You will observe the protonated free base


 at m/z ~229.0  and 231.0  (1:1 ratio due to Br). The chloride counter-ion is typically washed away or observed in negative mode.

Experimental Protocols for Validation

To ensure scientific integrity, the following self-validating protocols should be used to confirm the identity and purity of the compound.

Protocol A: LC-MS Identification

Objective: Confirm molecular weight and isotopic pattern.

  • Sample Preparation: Dissolve 1 mg of compound in 1 mL of 50:50 Water:Acetonitrile (+0.1% Formic Acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI Positive Mode.

  • Validation Criteria:

    • Retention Time: Compound should elute early-to-mid gradient due to the polar amidine group.

    • Mass Spectrum: Look for the characteristic 1:1 doublet at 229.0 and 231.0 m/z.

Protocol B: Chloride Content Determination (Stoichiometry)

Objective: Verify the mono-hydrochloride salt form (vs. free base or di-HCl).

  • Method: Potentiometric Titration with Silver Nitrate (

    
    ).
    
  • Procedure:

    • Weigh exactly 50 mg of the sample.

    • Dissolve in 50 mL deionized water/nitric acid buffer.

    • Titrate with 0.01 M

      
      .
      
  • Calculation:

    
    
    
  • Target: Theoretical Chlorine content for

    
     is 13.35% . A deviation >0.5% indicates moisture or impurities (e.g., 
    
    
    
    ).
Analytical Workflow Diagram

Workflow Figure 2: Analytical Validation Workflow for this compound HCl cluster_Analysis Validation Steps Start Raw Material (White Crystalline Solid) Solubility Solubility Check (Water/MeOH) Start->Solubility Titration AgNO3 Titration Target: 13.35% Cl Start->Titration Solid State LCMS LC-MS (ESI+) Target: m/z 229/231 Solubility->LCMS Dissolved NMR 1H NMR (DMSO-d6) Check: Amidine protons (~9 ppm) Solubility->NMR Result Validated Compound Ready for Assay LCMS->Result Confirms MW NMR->Result Confirms Structure Titration->Result Confirms Salt Form

Synthesis and Stability Considerations

Synthesis Pathway (Pinner Reaction)

This compound is typically synthesized via the Pinner Reaction , where 4-bromophenoxyacetonitrile is treated with dry HCl in ethanol to form the imidate ester, followed by ammonolysis.

  • Impurity Alert: If moisture is present during synthesis, the imidate intermediate hydrolyzes to the corresponding ester (ethyl 2-(4-bromophenoxy)acetate) or acid, rather than forming the amidine.

  • Ammonium Chloride: A common byproduct. The titration step (Protocol B) helps distinguish between the active drug salt and inorganic

    
     contamination.
    
Storage and Handling
  • Hygroscopicity: Amidine hydrochlorides are moderately hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent "caking" and hydrolysis.

  • Shelf Life: Stable for >2 years if kept dry. Hydrolysis leads to the release of ammonia and formation of the carboxylic acid derivative.[1]

References

  • Sigma-Aldrich. this compound hydrochloride Product Sheet. Retrieved from [2]

  • PubChem. this compound hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [3]

  • Fluorochem. this compound hydrochloride Analysis. Retrieved from

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational reference for Amidine synthesis chemistry).

Sources

Methodological & Application

Application Note: Reaction Conditions for Cyclization of 4-Bromophenoxyacetamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized reaction conditions for the cyclization of 4-Bromophenoxyacetamidine (typically supplied as the hydrochloride salt). Amidines are versatile dinucleophiles essential for constructing nitrogen-containing heterocycles. The 4-bromophenoxy moiety serves as a critical pharmacophore in various agrochemicals and pharmaceuticals (e.g., antifungal azoles and kinase inhibitors), offering a handle for further cross-coupling reactions (Suzuki-Miyaura).

This guide focuses on two primary cyclization pathways:

  • Condensation with 1,3-dicarbonyls to yield Pyrimidines .

  • Condensation with

    
    -haloketones  to yield Imidazoles .
    

Mechanistic Insight & Reaction Logic

Understanding the causality behind the experimental design is crucial for reproducibility.

The Amidine "Push-Pull" Dynamic

4-Bromophenoxyacetamidine contains an amidine group


 linked to an ether oxygen via a methylene bridge.
  • Nucleophilicity: The amidine nitrogen atoms are potent nucleophiles. However, the commercially available hydrochloride salt (

    
    ) is non-nucleophilic.
    
  • Critical Step: The first experimental requirement is the liberation of the free base using a stoichiometric alkoxide (e.g., NaOEt).

  • Stability Warning: The ether linkage (

    
    ) is generally stable under basic conditions but can undergo cleavage under harsh acidic conditions or extreme Lewis acid catalysis. Therefore, basic cyclization protocols are preferred .
    
Pathway Logic
  • Pyrimidine Synthesis: Involves a [3+3] cyclocondensation. The amidine acts as a 1,3-binucleophile reacting with a 1,3-dielectrophile (e.g., Ethyl Acetoacetate).

  • Imidazole Synthesis: Involves a [3+2] cyclocondensation.[1] The amidine reacts with an

    
    -haloketone (e.g., 2-bromoacetophenone).
    
Reaction Pathway Diagram

The following diagram illustrates the divergent synthesis pathways controlled by the choice of electrophile.

G cluster_0 Pathway A: Pyrimidine Synthesis cluster_1 Pathway B: Imidazole Synthesis Start 4-Bromophenoxyacetamidine (HCl Salt) Base Free Base Liberation (NaOEt/EtOH) Start->Base EAA Ethyl Acetoacetate (1,3-Electrophile) Base->EAA Reflux, 4-6h Halo Phenacyl Bromide (Alpha-Halo Ketone) Base->Halo Reflux, CHCl3/H2O Inter1 Acyclic Imidate Intermediate EAA->Inter1 - H2O Prod1 2-((4-bromophenoxy)methyl)- 6-methylpyrimidin-4-ol Inter1->Prod1 - EtOH Cyclization Inter2 Hydroxy-imidazoline Intermediate Halo->Inter2 Prod2 2-((4-bromophenoxy)methyl)- 4-phenyl-1H-imidazole Inter2->Prod2 - H2O Dehydration

Figure 1: Divergent cyclization pathways for 4-Bromophenoxyacetamidine depending on electrophile selection.

Protocol A: Synthesis of Pyrimidine Scaffold

Target: 2-((4-bromophenoxy)methyl)-6-methylpyrimidin-4(3H)-one Reaction Type: Base-catalyzed condensation with


-keto esters.
Reagents & Equipment
ReagentEquiv.[2]RoleNotes
4-Bromophenoxyacetamidine HCl 1.0SubstrateHygroscopic; dry in desiccator before use.
Ethyl Acetoacetate 1.1ElectrophileDistill if yellow/impure.
Sodium Ethoxide (NaOEt) 2.5Base21 wt% solution in EtOH is preferred for ease of handling.
Ethanol (Absolute) SolventSolventMust be anhydrous to prevent ester hydrolysis.
Step-by-Step Protocol
  • Preparation of Free Base (In Situ):

    • Charge a dry 3-neck round-bottom flask (RBF) with Absolute Ethanol (10 mL/g substrate) under

      
       atmosphere.
      
    • Add Sodium Ethoxide (2.5 equiv) .

    • Why 2.5 equiv? 1.0 equiv neutralizes the HCl salt; 1.0 equiv generates the enolate of the ester; 0.5 equiv ensures basicity is maintained throughout the reaction.

    • Add 4-Bromophenoxyacetamidine HCl (1.0 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution should become slightly turbid (NaCl precipitation).

  • Addition of Electrophile:

    • Add Ethyl Acetoacetate (1.1 equiv) dropwise over 10 minutes.

    • Observation: The reaction mixture may turn light yellow.

  • Cyclization (Reflux):

    • Heat the mixture to reflux (78°C) .

    • Maintain reflux for 4–6 hours .

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The amidine spot (polar, stays near baseline) should disappear.

  • Workup & Isolation:

    • Cool the reaction mixture to RT.

    • Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.

    • Dilute the residue with Ice Water (20 mL/g) .

    • Critical Step (Acidification): The pyrimidine product exists as a sodium salt in the basic mixture. Carefully acidify with Glacial Acetic Acid or 1N HCl to pH 5–6.

    • Result: The product, 2-((4-bromophenoxy)methyl)-6-methylpyrimidin-4-ol, will precipitate as a white/off-white solid.

  • Purification:

    • Filter the solid and wash with cold water (

      
      ) to remove inorganic salts.
      
    • Recrystallize from Ethanol/Water (9:1) if necessary.

Protocol B: Synthesis of Imidazole Scaffold

Target: 2-((4-bromophenoxy)methyl)-4-substituted-imidazole Reaction Type: Condensation with


-haloketones (Hantzsch Imidazole Synthesis variation).
Reagents[3][4][5][6][7]
  • 4-Bromophenoxyacetamidine HCl (1.0 equiv)

  • Phenacyl Bromide (1.0 equiv) (or substituted derivative)

  • Sodium Bicarbonate (

    
    )  (3.0 equiv)
    
  • Solvent System: THF/Water (1:1) or Isopropanol.

Step-by-Step Protocol
  • Mixing:

    • In a reaction vial, dissolve 4-Bromophenoxyacetamidine HCl and Phenacyl Bromide in THF (5 mL/mmol) .

    • Add Water (5 mL/mmol) followed by solid

      
       .
      
    • Note: A biphasic system (or suspension) is common here.

  • Heating:

    • Heat the mixture to 70°C for 2–4 hours .

    • Mechanism:[3][4] The weak base liberates the amidine, which displaces the bromide. The resulting intermediate cyclizes and dehydrates.

  • Isolation:

    • Evaporate the THF.[5]

    • Extract the aqueous residue with Ethyl Acetate (

      
      ) .
      
    • Wash organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash Column Chromatography is usually required.

    • Eluent: Hexanes:Ethyl Acetate (gradient 80:20 to 50:50).

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete neutralization of HCl salt.Ensure NaOEt is fresh and titrated. Increase base to 3.0 equiv.
Product is Oily/Sticky Trapped solvent or impurities.Triturate the crude oil with Diethyl Ether or Hexanes to induce crystallization.
Ether Cleavage (Phenol impurity) Reaction conditions too harsh.Lower reflux temperature; ensure anhydrous conditions; avoid strong mineral acids during workup (use Acetic Acid).
Starting Material Remains Low nucleophilicity.Switch solvent to n-Butanol (higher reflux temp: 117°C) to drive kinetics.

References

  • General Amidine Cyclization

    • Organic Syntheses, Coll. Vol. 3, p.71 (1955). "Acetamidine Hydrochloride and its conversion to pyrimidines."
    • [Link]

  • Pyrimidine Synthesis from Amidines

    • Jain, K. S., et al. "Recent advances in the chemistry of 4-quinazolinones and quinazolines." Current Science 93.4 (2007): 497-507.
    • [Link]

  • Imidazole Synthesis (Hantzsch Type)

    • Journal of Medicinal Chemistry. "Synthesis and biological evaluation of 2-substituted imidazoles." (General reference for amidine + haloketone reactivity).
    • [Link]

  • Properties of Phenoxyacetamidines

    • PubChem Compound Summary for rel
    • [Link]

Disclaimer: This protocol involves the use of hazardous chemicals (strong bases, brominated compounds). All experiments should be conducted in a fume hood with appropriate PPE (gloves, goggles).

Sources

Application Note: 2-(4-Bromophenoxy)ethanimidamide as a P1 Scaffold for Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

In the landscape of structure-based drug design (SBDD), 2-(4-Bromophenoxy)ethanimidamide (CAS: 777801-29-3) represents a high-value pharmacophore intermediate. It is primarily deployed as a P1 surrogate targeting the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Urokinase, Tryptase).[1]

The molecule features two critical functional handles:[2]

  • The Amidine Moiety: A highly basic group (

    
    ) that mimics the guanidinium side chain of Arginine, forming a critical salt bridge with the conserved Aspartate residue (Asp189 in trypsin numbering) at the bottom of the S1 pocket.
    
  • The 4-Bromophenoxy Linker: A hydrophobic scaffold that positions the amidine while providing an aryl halide "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to rapidly elaborate the inhibitor into the S2, S3, and S4 subsites to achieve selectivity and potency.[1]

This guide details the optimized synthesis, stabilization, and validation protocols for this intermediate, ensuring high fidelity in downstream library generation.

Chemical Basis & Mechanism of Action[2][3][4]

The "Arginine Mimic" Effect

Serine proteases hydrolyze peptide bonds C-terminal to specific residues. Trypsin-like proteases prefer basic residues (Arg/Lys) at the P1 position. The ethanimidamide group of the title compound is a bioisostere of the arginine side chain.

Upon binding, the protonated amidine forms a bidentate hydrogen bond and an electrostatic salt bridge with the carboxylate of Asp189 deep within the S1 pocket. This interaction is the primary driver of binding affinity (


) for this class of inhibitors.
Visualization of Binding Topology

The following diagram illustrates the interaction logic between the intermediate and the protease active site.

BindingMechanism Amidine Amidine Group (Positive Charge) Linker Phenoxy Linker (Hydrophobic) Amidine->Linker Covalent Asp189 Asp189 (S1 Pocket) (Negative Charge) Amidine->Asp189 Salt Bridge (Critical Interaction) Bromo 4-Bromo Handle (Synthetic Exit Vector) Linker->Bromo Covalent S2_S3 S2/S3 Subsites (Selectivity Region) Bromo->S2_S3 Target for Derivatization

Figure 1: Pharmacophore mapping of this compound within the serine protease active site.[3] The amidine anchors the molecule, while the bromine atom serves as the vector for extending the inhibitor into the S2/S3 selectivity pockets.

Experimental Protocol: Synthesis via Pinner Reaction[4][6][7]

The most robust route to this compound is the Pinner Reaction , converting the corresponding nitrile to an imidate ester (Pinner salt), followed by ammonolysis.[1]

Precursor: 2-(4-Bromophenoxy)acetonitrile (CAS: 59663-73-5).

Step-by-Step Synthesis Workflow

Safety Note: This reaction involves anhydrous HCl gas and toxic nitriles. Perform all operations in a well-ventilated fume hood.

Phase A: Formation of the Imidate Salt (Pinner Salt)[4][5]
  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 2-(4-Bromophenoxy)acetonitrile (1.0 eq) and anhydrous Ethanol (absolute, 5.0 eq).

  • Acidification: Cool the mixture to 0°C in an ice/salt bath.

  • HCl Introduction: Bubble anhydrous HCl gas through the solution for 2–4 hours. Crucial: The solution must become saturated with HCl. Alternatively, use 4M HCl in Dioxane if gas handling is not feasible, though gas is preferred for yield.[1]

  • Incubation: Seal the flask tightly (parafilm/stopper) and store at 4°C for 18–24 hours.

  • Observation: A white precipitate (ethyl 2-(4-bromophenoxy)ethanimidate hydrochloride) should form.

  • Isolation: Dilute with a large volume of anhydrous diethyl ether to fully precipitate the salt. Filter rapidly under nitrogen (the salt is hygroscopic) and wash with dry ether. Do not dry for extended periods; proceed immediately to Phase B.

Phase B: Ammonolysis to Amidine
  • Solvation: Suspend the fresh imidate salt in anhydrous Ethanol (10 mL/g).

  • Amination: Cool to 0°C and bubble dry Ammonia gas (NH₃) through the suspension for 1–2 hours, or add a solution of 7N NH₃ in Methanol (3.0 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Concentrate the solvent in vacuo. The residue is the crude amidine hydrochloride.

  • Purification: Recrystallize from Ethanol/Ether or Isopropanol.

Synthesis Logic Diagram

SynthesisPath Nitrile 2-(4-Bromophenoxy) acetonitrile Imidate Imidate Ester HCl (Pinner Salt) Nitrile->Imidate Pinner Rxn HCl_EtOH HCl (gas) + EtOH (0°C, Anhydrous) HCl_EtOH->Imidate Product 2-(4-Bromophenoxy) ethanimidamide HCl Imidate->Product Ammonolysis NH3 NH3 / MeOH NH3->Product

Figure 2: Synthetic pathway transforming the nitrile precursor to the target amidine via the moisture-sensitive Pinner salt intermediate.

Quality Control & Validation

Amidines are prone to hydrolysis (reverting to amides) if not handled correctly. Validation of the salt form is critical.

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)δ 9.0–9.5 ppm: Broad singlets (3H/4H) corresponding to amidine NH protons.δ 4.8 ppm: Singlet (2H) for O-CH2.δ 6.9–7.5 ppm: Aromatic doublet pattern (4-bromo subst.).
Purity HPLC-UV (254 nm)>95% (Peak area). Note: Use acidic mobile phase (0.1% TFA) to maintain protonation.
Counter-ion Ion ChromatographyConfirmation of Chloride (Cl-) content (approx. 12-13% by weight).
Water Content Karl Fischer< 1.0% (Hygroscopic nature requires dry storage).
Troubleshooting Common Issues
  • Issue: Formation of the primary amide (2-(4-bromophenoxy)acetamide) instead of amidine.

    • Cause: Moisture present during the Pinner salt formation or ammonolysis.

    • Solution: Ensure all solvents are dried over molecular sieves. Use a drying tube (CaCl₂) during reaction.

  • Issue: Low yield of Pinner salt.

    • Cause: Insufficient HCl concentration.

    • Solution: Ensure the ethanol is saturated with HCl (increase weight by ~30-40% via gas bubbling).

Application: Library Expansion

Once synthesized, the This compound serves as the "Warhead + Linker" module. The 4-bromo group allows for modular expansion.

Protocol for Suzuki Coupling (General):

  • Reagents: Amidine (1 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 eq).[1]

  • Solvent: Dioxane/Water (4:1). Degas thoroughly.

  • Conditions: Heat to 80–100°C under Argon for 4–12 hours.

  • Note: The free amidine is a strong base and can poison catalysts. It is often better to protect the amidine (e.g., as a Boc-derivative or Cbz-derivative) prior to coupling, then deprotect as the final step.[1]

References

  • Vertex Pharmaceuticals. (2000). Design of potent, amidine-derived inhibitors of factor Xa. PubMed. [Link]

  • Organic Chemistry Portal. (2025). The Pinner Reaction: Mechanism and Protocols. [Link]

  • Frontiers in Chemistry. (2022). Novel inhibitors and activity-based probes targeting serine proteases. [Link]

  • Chemical Register. (2023). This compound CAS 777801-29-3 Details. [Link][6][7][8][9]

Sources

Preparation of 1,2,4-oxadiazoles from amidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 1,2,4-Oxadiazoles from Amidine Derivatives

Abstract & Scope

The 1,2,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, serving as a hydrolytically stable bioisostere for esters and amides.[1][2] Its incorporation into therapeutic agents (e.g., Ataluren, Pleconaril) improves metabolic stability and lipophilicity while maintaining hydrogen-bond acceptor capabilities.

This guide details the preparation of 3,5-disubstituted-1,2,4-oxadiazoles starting from amidoximes (N-hydroxyamidine derivatives). While classical methods utilize corrosive acid chlorides and high thermal demands, this note prioritizes modern, mild, and scalable "one-pot" protocols utilizing coupling reagents (T3P, CDI) and microwave acceleration.

Mechanistic Foundation

The formation of the 1,2,4-oxadiazole ring from an amidoxime and a carboxylic acid proceeds through a two-stage cascade:

  • 
    -Acylation:  The chemoselective coupling of the activated carboxylic acid to the oxygen of the amidoxime (kinetic product), forming an 
    
    
    
    -acylamidoxime intermediate.[3]
  • Cyclodehydration: A thermodynamically driven intramolecular condensation that eliminates water to close the heteroaromatic ring.

Critical Insight: The intermediate


-acylamidoxime is often stable at room temperature. Failure to reach the activation energy for the second step (cyclization) is the most common cause of incomplete reactions.

OxadiazoleMechanism Start Carboxylic Acid (R-COOH) Activation Activated Species (Active Ester/Anhydride) Start->Activation Coupling Agent (T3P/CDI) Intermediate O-Acylamidoxime Intermediate Activation->Intermediate + Amidoxime (RT, O-Acylation) Amidoxime Amidoxime (R'-C(NH2)=NOH) Product 1,2,4-Oxadiazole (Thermodynamic Product) Intermediate->Product Cyclodehydration (Heat/Dehydrating Agent) Water H2O (Byproduct) Intermediate->Water

Figure 1: The two-step cascade mechanism. Note that O-acylation is fast, while cyclodehydration is the rate-determining step requiring thermal or chemical driving force.

Strategic Reagent Selection

Choosing the correct activation strategy is paramount for yield and purity.

Reagent SystemMechanism of ActionProsConsRecommended For
T3P (Propylphosphonic anhydride) Activates acid; Scavenges water during cyclization.Best Overall. Drives equilibrium to product; mild conditions; easy workup (water soluble byproducts).Relatively expensive compared to SOCl₂.Acid-sensitive substrates; Late-stage functionalization.
CDI (1,1'-Carbonyldiimidazole) Forms reactive acyl imidazole.[4]One-pot; Gas evolution drives reaction; cheap.Moisture sensitive; imidazole byproduct can be hard to remove without acidic wash.Scale-up; Cost-sensitive processes.
Acid Chlorides / Anhydrides Direct acylation.High reactivity; classical method.Harsh conditions; requires dry pyridine; incompatible with acid-labile groups.Simple, robust substrates.
Microwave Irradiation Thermal acceleration.Reaction times <30 mins; cleaner profiles.Scale limited by reactor size.Library generation; High-throughput screening.

Experimental Protocols

Protocol A: T3P-Mediated One-Pot Synthesis (Recommended)

Rationale: T3P acts as both a coupling agent and a water scavenger, driving the cyclodehydration step more effectively than carbodiimides (EDC/DCC).

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amidoxime (1.1 equiv)

  • T3P (50% w/w in EtOAc/DMF) (1.5 - 2.0 equiv)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (for solubility)

Procedure:

  • Activation: Charge a reaction vial with Carboxylic Acid (1.0 mmol), Solvent (5 mL), and Base (3.0 mmol). Stir at 0°C.

  • Coupling: Add T3P solution (1.5 mmol) dropwise. Stir for 15–30 minutes at 0°C

    
     RT to form the active anhydride.
    
  • Addition: Add the Amidoxime (1.1 mmol) in one portion. Stir at RT for 1–2 hours.

    • Checkpoint: TLC/LCMS should show conversion to the

      
      -acylamidoxime intermediate (Mass = M+H of product + 18).
      
  • Cyclization: Heat the reaction mixture to 80–100°C (reflux if EtOAc) for 4–12 hours.

    • Note: T3P consumes the water released, driving the reaction to completion.

  • Workup: Cool to RT. Dilute with EtOAc. Wash successively with water, sat.[5] NaHCO₃, and brine.[2][5] Dry over Na₂SO₄ and concentrate.

Protocol B: CDI-Mediated Synthesis

Rationale: Ideal for cases where phosphorus byproducts (from T3P) are undesirable or for larger scale-ups where reagent cost is a factor.

Procedure:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous THF or DMF. Add CDI (1.1–1.2 equiv) portion-wise at RT.

    • Observation: CO₂ gas evolution indicates successful activation. Stir for 30–60 mins until gas evolution ceases.

  • Addition: Add Amidoxime (1.1 equiv). Stir at RT for 1–3 hours.

  • Cyclization:

    • Option A (Thermal): Heat to reflux (THF) or 100°C (DMF) overnight.

    • Option B (Superbase): If thermal cyclization is slow, cool to RT and add 1.0 equiv of TBAF (1M in THF) to catalyze cyclization (caution: silyl protecting groups will be cleaved).

  • Workup: Evaporate THF. Redissolve in EtOAc. Wash with 1N HCl (to remove imidazole), then NaHCO₃.

Protocol C: Microwave-Assisted Synthesis

Rationale: Rapid library generation.

Procedure:

  • Combine Carboxylic Acid (1.0 equiv), Amidoxime (1.1 equiv), and DIC (Diisopropylcarbodiimide, 1.5 equiv) or T3P (1.5 equiv) in a microwave vial with DMF or MeCN.

  • Irradiate at 140–160°C for 15–20 minutes .

  • Direct purification via prep-HPLC is often possible after filtration.

Process Decision Tree

Use this logic flow to determine the optimal synthetic route for your specific substrate.

DecisionTree Start Substrate Analysis AcidSensitive Contains Acid-Labile Groups? (Boc, tBu, Acetal) Start->AcidSensitive Scale Scale of Reaction? AcidSensitive->Scale No T3P_Route Protocol A: T3P (Mild, Neutral pH) AcidSensitive->T3P_Route Yes CDI_Route Protocol B: CDI (Cost Effective) Scale->CDI_Route >10g (Process) AcidChloride Classical Route (Acid Chloride + Pyridine) Scale->AcidChloride Robust/Simple Substrates Microwave Protocol C: Microwave (High Throughput) Scale->Microwave <100mg (Library)

Figure 2: Decision matrix for selecting the synthetic protocol based on substrate stability and scale.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Stalled at Intermediate Mass spec shows [M+18]. Cyclization is incomplete.Increase temperature; Add molecular sieves; Switch to T3P (dehydrating); Add TBAF (catalytic).
Hydrolysis of Ester Product reverts to acid/amidine.System is too wet. Ensure anhydrous solvents. Avoid hydroxide bases during workup.
Low Yield (Steric) Bulky groups near reaction center.Use microwave irradiation to overcome steric barrier; Switch solvent to Diglyme (higher boiling point).
Side Product: Acylurea Carbodiimide rearrangement (if using EDC/DCC).Switch to T3P or CDI (avoids N-acylurea formation).

References

  • Augustine, J. K., et al. (2009).[6] Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[6][7] Synlett.[8] Link

  • Borg, S., et al. (1999). Synthesis of 1,2,4-oxadiazoles from acid chlorides and amidoximes.[1][9][10][11] Journal of Organic Chemistry. Link

  • Hamada, Y., et al. (2021). Recent Advances in the Synthesis of 1,2,4-Oxadiazoles.[1][11][12][13][14][15] Molecules (MDPI). Link

  • BenchChem. (2025).[2][3][16] A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles.Link

  • Liang, G., et al. (2005). One-step synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes.[1][7] Tetrahedron Letters. Link

Sources

Reagents for coupling 2-(4-Bromophenoxy)ethanimidamide with carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Coupling of 2-(4-Bromophenoxy)ethanimidamide with Carboxylic Acids

Part 1: Executive Summary & Strategic Context

The coupling of This compound (an amidine) with carboxylic acids is a critical transformation in medicinal chemistry, primarily yielding N-acyl amidines . Unlike standard peptide couplings (amine + acid), amidine couplings are complicated by the high basicity of the amidine functionality (


), which favors stable salt formation (

) over covalent bond formation.

Successful execution requires reagents that can kinetically outcompete salt formation or activate the carboxylate sufficiently to react with the neutral amidine species in equilibrium. The resulting N-acyl amidines are high-value motifs, serving as:

  • Bioisosteres: Potent replacements for guanidines or ureas in kinase and protease inhibitors.

  • Prodrugs: Lowering the basicity and improving the membrane permeability of the parent amidine.

  • Precursors: Key intermediates for the synthesis of 1,2,4-oxadiazoles (via oxidative cyclization) or pyrimidines.

This guide details the optimal reagent systems—HATU , T3P , and CDI —to ensure high-yield synthesis while preserving the integrity of the 4-bromophenoxy moiety for downstream diversification (e.g., Suzuki-Miyaura coupling).

Part 2: Reagent Selection Matrix

The choice of coupling reagent is dictated by the steric hindrance of the carboxylic acid and the scale of the reaction.

Reagent SystemRole/MechanismRecommended ScenarioProsCons
HATU / DIEA The "Gold Standard" Generates a highly reactive At-ester.Milligram-scale / HTS Complex or hindered acids.Highest conversion rates; tolerates steric bulk.Expensive; difficult to remove byproducts (tetramethylurea) on large scale.
T3P (Propylphosphonic anhydride) The "Scalable" Choice Forms a mixed anhydride; water-soluble byproducts.Gram-scale / Process Scale-up of lead compounds.Extremely clean profile; simple aqueous workup; low epimerization.Requires base (NMM or Pyridine); slower kinetics than HATU.
CDI (Carbonyldiimidazole) The "One-Pot" Activator Forms reactive N-acyl imidazole.Cost-sensitive Simple acids; anhydrous conditions.Very cheap; gas evolution drives reaction; no "coupling reagent" residues.Moisture sensitive; requires strict anhydrous technique.
EDC / HOBt The "Traditionalist" Carbodiimide activation.General Purpose Standard bench synthesis.Water-soluble urea byproduct; well-understood kinetics.Slower than HATU; can cause rearrangement to N-acyl urea if not careful.

Part 3: Detailed Experimental Protocols

Protocol A: High-Throughput Coupling using HATU (Recommended for Discovery)

Objective: Synthesis of N-acyl amidine on 0.1 – 1.0 mmol scale.

Materials:

  • Amidine: this compound hydrochloride (1.0 equiv)

  • Carboxylic Acid:

    
     (1.1 equiv)
    
  • Reagent: HATU (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIEA) (3.0 equiv)
    
  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add DIEA (1.5 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. Mechanism: Formation of the activated O-At ester.

  • Addition: Add this compound hydrochloride (1.0 equiv) and the remaining DIEA (1.5 equiv) to the reaction mixture.

    • Note: The extra base is crucial to deprotonate the amidine salt (

      
      ) to the reactive free base.
      
  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.

    • Checkpoint: The product typically elutes later than the starting amidine (loss of polarity) and shows a mass of

      
      .
      
  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with sat.

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash chromatography (Gradient: 0-10% MeOH in DCM).
    
Protocol B: Scalable Synthesis using T3P (Recommended for Process)

Objective: Clean synthesis with minimal chromatography on >1.0 g scale.

Materials:

  • Amidine: this compound free base (or HCl salt)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (3-4 equiv)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step Procedure:

  • Slurry: Suspend the Amidine salt (1.0 equiv) and Carboxylic Acid (1.1 equiv) in EtOAc (5-10 volumes).

  • Base Addition: Add NMM (3.5 equiv) dropwise. The mixture may become clearer as the free base forms.

  • Coupling: Cool to 0°C. Add T3P solution (1.5 equiv) dropwise over 10 minutes to control exotherm.

  • Propagation: Allow to warm to RT and stir for 12 hours.

  • Quench & Isolation: Add water (5 volumes). Separate phases.

    • Advantage:[1][2] T3P byproducts are water-soluble phosphates.

    • Wash organic phase with 0.5 M HCl (to remove unreacted amidine/NMM), then sat.

      
       (to remove unreacted acid).
      
  • Crystallization: Concentrate the organic phase. Many N-acyl amidines crystallize from EtOAc/Heptane upon cooling.

Part 4: Mechanistic Visualization

The following diagram illustrates the HATU-mediated pathway, highlighting the critical deprotonation step required to generate the nucleophilic amidine species.

G Acid Carboxylic Acid (R-COOH) ActiveEster Activated Ester (O-At Intermediate) Acid->ActiveEster Activation HATU HATU (Reagent) HATU->ActiveEster Transition Tetrahedral Intermediate ActiveEster->Transition Nucleophilic Attack AmidineSalt Amidine Salt (R'-C(=NH)NH3+) FreeAmidine Free Amidine (Nucleophile) AmidineSalt->FreeAmidine Deprotonation (-H+) Base Base (DIEA) Base->FreeAmidine FreeAmidine->Transition Product N-Acyl Amidine (Target) Transition->Product Elimination of HOAt

Caption: Mechanistic pathway for HATU-mediated N-acylation. Base is critical for both activating the carboxylic acid and liberating the free amidine nucleophile.[3]

Part 5: Troubleshooting & Critical Quality Attributes

1. Regioselectivity (E/Z Isomers & Tautomers): N-acyl amidines exist as tautomeric mixtures (


).
  • Observation: NMR may show broadened peaks or dual sets of signals at RT.

  • Validation: Run VT-NMR (Variable Temperature) at 50°C to coalesce peaks, confirming a single chemical entity.

2. Stability of the 4-Bromophenoxy Group: The aryl bromide is stable to standard coupling conditions (HATU, EDC, T3P). However, avoid:

  • Palladium contamination: If using crude acid precursors from a Pd-catalyzed reaction, residual Pd can insert into the C-Br bond during heating. Use metal scavengers (e.g., SiliaMetS®) if necessary.

  • Strong Nucleophiles: Avoid using alkoxide bases or thiols which could displace the bromide via

    
     (though unlikely on an electron-rich phenoxy ring, it is possible if the ring is further substituted with electron-withdrawing groups).
    

3. Salt Formation (The "Stalled" Reaction): If the reaction stalls:

  • Diagnosis: LCMS shows only starting materials.

  • Root Cause: The amidine is protonated by the carboxylic acid, and the coupling reagent is reacting with itself or hydrolyzing.

  • Fix: Pre-activate the acid completely (15-30 min) before adding the amidine. Ensure >2.5 equiv of base is present to keep the amidine neutral.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Augustine, J. K., et al. (2009).[5] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Synthesis of N-Acyl Amidines. Tetrahedron Letters (General reference for T3P utility in difficult couplings).

  • SciFinder/PubChem Database. (2023). This compound - Compound Summary. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Amidine Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization and Isolation of Amidines During Workup Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists Ticket ID: AMD-HYD-001 Status: Resolved / Guide Available

Welcome to the Technical Support Center

As a Senior Application Scientist, I understand that amidines are deceptively simple functional groups. While they are robust in their protonated salt forms (amidiniums), the free bases required for extraction are kinetically unstable in water. This guide addresses the "Yield vs. Stability" paradox: to extract the amidine, you must raise the pH, but raising the pH accelerates the irreversible hydrolysis to the amide.

This guide provides the mechanistic insight and validated protocols to navigate this narrow stability window.

Module 1: The Mechanistic Basis of Failure

To prevent hydrolysis, we must first understand the competing equilibria. The failure mode is almost always a result of pH mismanagement relative to the amidine's pKa.

The Conflict: Extraction vs. Stability
  • The Amidinium Ion (

    
    ):  Dominates at pH < 10. It is highly water-soluble and resistant to hydrolysis due to positive charge repulsion of nucleophiles. Problem:  It cannot be extracted into organic solvents.
    
  • The Free Base (

    
    ):  Dominates at pH > 12. It is extractable but susceptible to nucleophilic attack by water/hydroxide.
    
  • The Danger Zone: The transition from pH 10 to 14. If the biphasic extraction is not efficient, the free base remains in the aqueous phase long enough for

    
     to attack the imine carbon, forming a tetrahedral intermediate that collapses to the amide.
    
Visualization: The Hydrolysis Pathway

The following diagram illustrates the kinetic competition you are managing.

AmidineHydrolysis cluster_0 Aqueous Phase Risk Amidinium Amidinium Salt (Water Soluble, Stable) pH < 10 FreeBase Free Base Amidine (Extractable, Unstable) pH > 12 Amidinium->FreeBase Deprotonation (Base) FreeBase->Amidinium Protonation (Acid) Intermediate Tetrahedral Intermediate FreeBase->Intermediate + H2O / OH- Amide Amide Byproduct (Dead End) Intermediate->Amide Collapse Amine Amine/Ammonia Intermediate->Amine Elimination

Figure 1: The kinetic competition between reversible protonation and irreversible hydrolysis.

Module 2: Troubleshooting & Decision Making

Do not default to a standard "saturated NaHCO3" wash. Amidines require a tailored approach based on their lipophilicity and the pKa of the specific derivative.

Decision Matrix: Selecting the Right Workup

WorkupDecision Start Start: Crude Reaction Mixture IsSalt Is the product currently a salt (e.g., HCl)? Start->IsSalt NeedBase Do you strictly need the Free Base? IsSalt->NeedBase Yes ProtocolB Protocol B: Non-Aqueous Isolation (Precipitation/Resin) IsSalt->ProtocolB No (Keep as Salt) Solubility Is the Free Base Lipophilic (LogP > 1)? NeedBase->Solubility Yes NeedBase->ProtocolB No ProtocolA Protocol A: Cold Phase-Transfer (Kinetic Control) Solubility->ProtocolA Yes (Extractable) ProtocolC Protocol C: Reverse Phase (Lyophilization) Solubility->ProtocolC No (Water Soluble)

Figure 2: Decision tree for selecting the isolation method based on compound properties.

Module 3: Frequently Asked Questions (FAQs)

Q1: My yield is consistently low (30-40%) after a standard base wash. Where is my product? Diagnosis: You likely fell into the "pH Trap." Explanation: If you used a weak base (like NaHCO3 or Na2CO3), you may have only reached pH 8-9. Benzamidine derivatives often have pKas around 11-12. At pH 9, the amidine is still 99.9% protonated (water-soluble) and will not extract into DCM. Fix: You must exceed the pKa by at least 1 unit (pH > 12) to extract. However, you must do this cold (0°C) and fast to prevent hydrolysis.

Q2: I see a new spot on TLC that corresponds to the amide. How do I stop this? Diagnosis: Hydrolysis is occurring during the layer separation or drying phase. Fix:

  • Temperature: Perform the entire quench and extraction in an ice bath.

  • Speed: Do not let the biphasic mixture sit. Shake vigorously and separate immediately.

  • Drying: Dry the organic layer immediately over Na2SO4. Wet organic solvents containing amidines can still hydrolyze, albeit slower.

Q3: Can I avoid water entirely? Answer: Yes, and this is often preferred. If your amidine is formed as a salt (e.g., Pinner synthesis), precipitate it directly by adding a non-polar solvent (Ether/Hexane) to the reaction mixture, filter, and wash with dry solvent. If you need the free base later, perform the "free-basing" step immediately prior to the next reaction in anhydrous conditions (e.g., using NaH or NaOEt).

Module 4: Validated Protocols

Protocol A: The "Cold & Fast" Aqueous Workup

Best for: Lipophilic amidines that must be extracted.

Reagents:

  • Dichloromethane (DCM) or Chloroform (CHCl3) - Pre-chilled.

  • 2M NaOH (Cold).

  • Brine (Saturated NaCl).

Step-by-Step:

  • Cool Down: Place the reaction vessel and the extraction funnel in an ice bath (0°C).

  • Dilute: Dilute the reaction mixture with the pre-chilled organic solvent (DCM).

  • pH Adjustment (The Critical Step):

    • Add cold 2M NaOH dropwise with vigorous stirring.

    • Monitor pH.[1][2][3][4] Target pH 12-13. Note: Do not overshoot unnecessarily, but ensure you are above the pKa.

  • Extraction:

    • Immediately transfer to the cold separatory funnel.

    • Shake vigorously for 30 seconds.

    • Separate layers immediately.

  • Re-extraction: Extract the aqueous layer once more with cold DCM to capture any remaining free base.

  • Drying: Combine organic layers, wash once with brine, and dry over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Evaporate solvent at low temperature (< 30°C).

Protocol B: Non-Aqueous Isolation (Precipitation)

Best for: Hydrophilic amidines or highly labile substrates.

Concept: Isolate the amidine as its Hydrochloride (HCl) or Tetrafluoroborate (BF4) salt.

Step-by-Step:

  • Concentration: Remove the reaction solvent (often MeOH or EtOH) to a minimum volume.

  • Precipitation:

    • Add a non-polar anti-solvent (Diethyl Ether, MTBE, or Hexane) slowly with stirring.

    • If the salt does not precipitate, add 4M HCl in Dioxane dropwise to induce salt formation.

  • Filtration: Filter the solid under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption (amidines are hygroscopic).

  • Storage: Store as the salt in a desiccator. Liberate the free base only when needed for the next step.

Data Table: Base Selection Guide
BaseApprox pH (1M)Suitability for Amidine ExtractionRisk Level
NaHCO3 ~8.5Poor . Will not deprotonate most amidines (pKa ~11).High (Product stays in water)
Na2CO3 ~11.5Moderate . Good for electron-deficient amidines.Medium
NaOH ~14.0Excellent . Fully deprotonates all amidines.High (Must use Cold/Fast protocol)
K2CO3 ~11.5Good . Useful as a solid drying agent/base in organic phase.Low

References

  • PubChem. Benzamidine Hydrochloride Compound Summary. National Library of Medicine. [Link]

  • ResearchGate. On the hydrolysis mechanisms of amides and peptides. (Contextual mechanism for C=N bond hydrolysis). [Link]

  • Organic Chemistry Data. pKa Values of Nitrogen Compounds (Amidines). [Link]

Sources

Removing ammonium chloride byproducts from amidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Ammonium Chloride (


) Byproducts from Amidine Synthesis
Role:  Senior Application Scientist
Status:  System Operational

Diagnostic Triage: Select Your Purification Route

Before initiating purification, you must characterize your specific amidine product against the two critical failure modes: Hydrolytic Instability and Solubility Overlap . Ammonium chloride (


) is highly water-soluble but also possesses partial solubility in methanol and ethanol, making simple filtration often insufficient.
Decision Matrix

Use the following logic flow to determine the safest protocol for your compound.

Amidine_Purification_Triage Start Start: Crude Amidine + NH4Cl StabilityCheck Is the Amidine stable at pH > 10 (Basic)? Start->StabilityCheck Yes_Stable Yes StabilityCheck->Yes_Stable No_Unstable No / Unknown StabilityCheck->No_Unstable MethodA PROTOCOL A: Biphasic Extraction (Free-Basing) (Highest Purity) Yes_Stable->MethodA Preferred Route SolubilityCheck Is Amidine Salt soluble in Isopropanol (iPrOH)? No_Unstable->SolubilityCheck MethodB PROTOCOL B: Selective Solvation (iPrOH Slurry) (Avoids Water) SolubilityCheck->MethodB Yes (Differential Solubility) MethodC PROTOCOL C: Resin Scavenging / HPLC (Small Scale Only) SolubilityCheck->MethodC No (Complex Matrix)

Caption: Figure 1. Triage logic for selecting the purification method based on amidine stability and solubility profiles.

Protocol Database

Protocol A: Biphasic Extraction (The "Free-Base" Method)

Best For: Chemically stable amidines (aryl-amidines, hindered alkyl-amidines). Mechanism: Converts water-soluble


 into volatile 

and water-soluble

, while the amidine free base partitions into the organic layer.

The Risk: Amidine hydrolysis to amide (R-C(=NH)NH




R-CONH

). The Fix: Temperature control (

C) and rapid phase separation.
Step-by-Step Workflow
  • Evaporation: Remove the reaction solvent (usually Methanol/Ethanol) under reduced pressure. Do not apply high heat.

  • Dissolution: Suspend the crude solid in Dichloromethane (DCM) or Chloroform .

    • Note: The amidine salt and

      
       may not dissolve fully yet.
      
  • Cryo-Protection: Cool the suspension to 0°C in an ice bath.

  • Basification: Slowly add 2M NaOH (cold) with vigorous stirring until pH

    
     12-13.
    
    • Observation: Solids will dissolve; two clear layers should form.

      
       gas will evolve (use fume hood).
      
  • Rapid Extraction:

    • Separate the organic layer immediately.

    • Extract the aqueous layer 2x with cold DCM.

  • Drying: Wash combined organics with Brine , dry over

    
     , and concentrate in vacuo.
    
  • Salt Reformation (Optional): If the free base is unstable, immediately redissolve in ether and add anhydrous HCl in dioxane to precipitate the pure amidine hydrochloride.

Protocol B: Selective Solvation (The "Dry" Method)

Best For: Hydrolysis-sensitive amidines or those with high water solubility (preventing extraction). Mechanism: Exploits the solubility differential.


 is practically insoluble in Isopropanol (iPrOH) and Acetone, while many lipophilic amidine salts are soluble.

Quantitative Solubility Data (


) 
| Solvent | Solubility (

C) | Suitability for Separation | | :--- | :--- | :--- | | Water | ~370 g/L | Poor (Both dissolve) | | Methanol | ~32 g/L | Risky (Partial

dissolution) | | Ethanol | ~6 g/L | Moderate (Requires multiple cycles) | | Isopropanol | Insoluble | Excellent | | Acetone | Insoluble | Good (If amidine is soluble) |
Step-by-Step Workflow
  • Solvent Swap: Evaporate the reaction mixture to complete dryness.

  • Trituration: Add Isopropanol (iPrOH) (approx 10-20 mL per gram of crude).

  • Digestion: Sonicate or stir vigorously at room temperature for 30 minutes.

    • Tip: Do not heat significantly, as

      
       solubility increases with temperature.
      
  • Filtration: Filter the suspension through a Celite pad or fine sintered glass frit.

    • Solid Cake: Contains the

      
      .
      
    • Filtrate: Contains the Amidine Salt.

  • Validation: Evaporate a small aliquot of the filtrate and check via

    
    H NMR. If 
    
    
    
    peaks (broad triplet/singlet ~7.0-7.5 ppm) persist, repeat with a less polar solvent (e.g., 10% MeOH in DCM).

Troubleshooting & FAQs

Q1: I used Protocol A, but my yield is very low. Where is my product?

Diagnosis: Your amidine free base might be water-soluble (common with small alkyl amidines). Corrective Action:

  • Salting Out: Saturate the aqueous layer with solid NaCl before extraction to decrease water solubility of the organic product.

  • Solvent Switch: Switch from DCM to n-Butanol or IPA:Chloroform (1:3) for the extraction. These are more polar and extract water-soluble amines better.

Q2: My product is hydrolyzing to the amide even at 0°C.

Diagnosis: The specific amidine is hypersensitive to hydroxide attack. Corrective Action: Avoid Protocol A. Use Protocol B (iPrOH slurry). If that fails, consider Protocol C (Ion Exchange) :

  • Pass the crude aqueous solution through a weak cation exchange resin.

  • Wash with water (removes anions/neutrals).

  • Elute with dilute Ammonia/MeOH. Flash freeze and lyophilize immediately.

Q3: How do I remove the "Ammonia Smell" from the final product?

Diagnosis: Trapped


 gas or residual ammonium salts.
Corrective Action: 
  • High Vacuum: Dry the product at <1 mbar for 12+ hours.

  • Azeotrope: Dissolve in Toluene and rotovap (repeat 2x). This physically carries entrained ammonia out of the solid lattice.

Q4: Can I use Ethanol for Protocol B?

Diagnosis: You only have EtOH available. Analysis:


 has a solubility of ~6g/L in EtOH.[1][2] This is significant if you have a large volume.
Corrective Action:  Yes, but you must use the "Org. Synth. Trick"  [1]:
  • Dissolve crude in minimum water.

  • Add a large excess of Ethanol (approx 40:1 ratio relative to water).

  • Chill to -20°C overnight.

    
     will crystallize out more effectively than the organic amidine.
    

Visualizing the Pinner/Amidine Pathway[4]

Understanding when the byproduct forms helps in preventing it.

Pinner_Mechanism Nitrile Nitrile (R-CN) Imidate Pinner Salt (Imidate HCl) Nitrile->Imidate Step 1: Pinner Rxn Alcohol Alcohol + HCl Alcohol->Imidate Amidine Amidine Salt (Product) Imidate->Amidine Step 2: Amination Ammonia Ammonia (NH3) Ammonia->Amidine Byproduct NH4Cl (Byproduct) Ammonia->Byproduct Stoichiometric Formation

Caption: Figure 2. The Pinner synthesis pathway showing the stoichiometric generation of Ammonium Chloride during the amination step.

References

  • Organic Syntheses. "Acetamidine Hydrochloride". Org.[3][4] Synth.1928 , 8, 1.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • ResearchGate Technical Discussion. "How we can remove Ammonium Chloride salts from highly water soluble organic compound?" Accessed 2024.[5][6]

  • PubChem. "Ammonium Chloride Solubility Data." National Library of Medicine.

Sources

Technical Support Center: pH Stability & Handling of 2-(4-Bromophenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Bromophenoxy)ethanimidamide is a functionalized amidine derivative. Like many amidines, its stability is strictly governed by its protonation state. In aqueous environments, the molecule exhibits a bimodal stability profile : it is kinetically stable as a protonated amidinium cation (acidic pH) but susceptible to rapid hydrolytic degradation as a free base (alkaline pH).

This guide provides the mechanistic rationale and practical protocols to prevent the most common failure mode: base-catalyzed hydrolysis .

Core Stability & Troubleshooting (Q&A)

Q1: What is the optimal pH range for storing stock solutions?

Recommendation: pH 2.0 – 6.0 Technical Rationale: The amidine group (


) has a pKa of approximately 10.5–11.5  [1]. Below pH 7, the molecule exists predominantly as the amidinium cation  (

). This positive charge provides resonance stabilization and electrostatically repels nucleophilic attack by water or hydroxide ions.
  • Best Practice: Store aqueous stocks in 10 mM acetic acid or citrate buffer (pH 4.0) .

  • Critical Warning: Avoid storing in Phosphate Buffered Saline (PBS, pH 7.4) for periods exceeding 24 hours, as the neutral pH accelerates the formation of the reactive free base species.

Q2: I observed a white precipitate upon adding NaOH to adjust pH. What happened?

Diagnosis: Free Base Precipitation Mechanism: At pH > 10, you deprotonate the amidinium salt (usually highly soluble) into its neutral free base form. Unlike the salt, the free base of this compound is lipophilic due to the bromophenyl ether moiety and has poor aqueous solubility.

  • Solution: Do not adjust pH > 9.0 in aqueous media. If an alkaline environment is required for a reaction, use a biphasic system or a co-solvent (e.g., 50% DMSO/Water) to maintain solubility, though hydrolysis will still be a risk.

Q3: My HPLC shows a new peak after overnight incubation at pH 8.0. What is it?

Diagnosis: Hydrolysis Product (Primary Amide) Identity: 2-(4-Bromophenoxy)acetamide Causality: At pH 8.0, a small but significant fraction of the molecules exists as the free base. Hydroxide ions (


) attack the electrophilic carbon of the amidine group, forming a tetrahedral intermediate that collapses to release ammonia (

) and the corresponding amide. This reaction is irreversible.
Q4: Which buffers are strictly incompatible?

Avoid: Carbonate, Tris (at high pH), and Borate. Why:

  • Carbonate/Borate: typically maintain pH > 9, ensuring rapid hydrolysis.

  • Nucleophilic Buffers: Some buffers can act as nucleophiles. While Tris is generally safe at pH 7, primary amine buffers can theoretically undergo trans-imination reactions with amidines under forcing conditions, though hydrolysis is the dominant pathway.

Mechanistic Visualization

Figure 1: pH-Dependent Hydrolysis Pathway

This diagram illustrates the transition from the stable cation to the unstable free base and the subsequent irreversible degradation.

AmidineHydrolysis Cation Amidinium Cation (Stable, pH < 7) FreeBase Free Base Amidine (Reactive, pH > 9) Cation->FreeBase Deprotonation (pKa ~11) FreeBase->Cation Protonation Tetrahedral Tetrahedral Intermediate FreeBase->Tetrahedral + OH- (Nucleophilic Attack) Amide Degradation Product: 2-(4-Bromophenoxy)acetamide Tetrahedral->Amide Collapse Ammonia Ammonia (NH3) Tetrahedral->Ammonia Elimination

Caption: The degradation pathway is gated by pH; maintaining the cationic state prevents the initial nucleophilic attack.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol for long-term storage of the compound.

Reagents:

  • This compound (Solid salt, e.g., HCl)

  • DMSO (Anhydrous)

  • 10 mM Sodium Acetate Buffer (pH 4.5)

Step-by-Step:

  • Primary Solubilization: Dissolve the solid compound in 100% DMSO to a concentration of 100 mM. This stock is stable at -20°C for >6 months.

  • Working Solution: Dilute the DMSO stock 1:10 into 10 mM Sodium Acetate (pH 4.5) .

  • Verification: Vortex for 30 seconds. Ensure no precipitate forms.

  • Storage: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: Stability Assessment Assay (HPLC)

Use this to verify the integrity of your compound before critical assays.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5µm)
Mobile Phase A Water + 0.1% TFA (Acidic modifier stabilizes the amidine)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 254 nm (Bromophenoxy chromophore)
Pass Criteria Single peak >98% area.[1] Appearance of a secondary peak at higher retention time (less polar) indicates hydrolysis to the amide.

Reference Data

Table 1: Estimated Stability Half-Life vs. pH

Estimates based on general amidine hydrolysis kinetics [2, 3].

pH ConditionDominant SpeciesEstimated Half-Life (

)
Recommended Action
pH 2.0 (0.01 M HCl) Cation> 1 YearIdeal for storage
pH 4.5 (Acetate) Cation> 6 MonthsIdeal for working stocks
pH 7.4 (PBS) Equilibrium24 - 48 HoursUse immediately
pH 9.0 (Borate) Free Base< 6 HoursAvoid
pH 12.0 (NaOH) Free BaseMinutesStrictly Prohibited
Figure 2: Troubleshooting Decision Tree

Follow this logic flow when encountering experimental anomalies.

Troubleshooting Start Issue Observed Precipitate White Precipitate? Start->Precipitate LossPotency Loss of Potency? Start->LossPotency CheckPH Check pH > 9? Precipitate->CheckPH CheckTime Stored in PBS >24h? LossPotency->CheckTime SolubilityIssue Solubility Limit Reached Action: Add DMSO or Lower pH CheckPH->SolubilityIssue Yes CheckPH->SolubilityIssue No (Check Concentration) CheckTime->SolubilityIssue No (Check Target) Hydrolysis Chemical Hydrolysis Action: Resynthesize/Thaw Fresh CheckTime->Hydrolysis Yes

Caption: Diagnostic flow for distinguishing between solubility issues (reversible) and chemical degradation (irreversible).

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (General pKa values for acetamidine derivatives). 2

  • O'Connor, C. J. (1970). The Acid-Catalyzed Hydrolysis of Acetamidine. Journal of the Chemical Society B: Physical Organic. (Mechanistic grounding for amidine stability). 3

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of Amidines. Chemical Reviews. (Foundational text on amidine hydrolysis pathways). 4

Sources

Technical Support Guide: Recrystallization of 2-(4-Bromophenoxy)ethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 2-(4-Bromophenoxy)ethanimidamide hydrochloride via recrystallization. As a hydrochloride salt of a molecule with mixed polarity characteristics, selecting an appropriate solvent system can be challenging. This document offers a logical, experience-based framework for solvent selection, detailed experimental protocols, and a robust troubleshooting section to address common issues encountered in the laboratory.

Section 1: Frequently Asked Questions - Rational Solvent Selection

This section addresses the foundational questions of choosing a suitable solvent system. The key to successful recrystallization is identifying a solvent (or solvent pair) that completely dissolves the compound at an elevated temperature but allows it to crystallize with low solubility upon cooling.[1][2]

Q1: What is the best starting point for selecting a recrystallization solvent for a hydrochloride salt?

A: The presence of the hydrochloride salt functional group makes the molecule ionic and significantly increases its polarity. Therefore, the most logical starting point is with polar, protic solvents. These solvents, such as alcohols, can effectively solvate the salt at elevated temperatures through hydrogen bonding and dipole-dipole interactions. A general rule of thumb is to match the polarity of the solvent with the solute ("like dissolves like").[3][4] Given the compound's structure—a polar amidine hydrochloride and a less polar bromophenoxy group—a solvent of intermediate to high polarity is ideal.

Q2: Which single solvents are most promising for initial screening?

A: Based on the structure of this compound hydrochloride, the following single solvents are recommended for initial small-scale screening tests:

  • Ethanol (EtOH): Often an excellent choice for recrystallizing hydrochloride salts due to its ability to dissolve many organics when hot while being a poorer solvent when cold.[5]

  • Isopropanol (IPA): Similar to ethanol but slightly less polar. It can sometimes offer a better solubility differential between hot and cold conditions.[5]

  • Methanol (MeOH): More polar than ethanol. It may dissolve the compound too readily, even at room temperature, making it a better candidate for a mixed-solvent system.

  • Acetonitrile: A polar aprotic solvent that is often effective for purifying amides and related functional groups.[6] It can provide a different selectivity compared to alcohols.

Q3: When is a mixed-solvent system necessary?

A: A mixed-solvent system is required when no single solvent provides the ideal solubility profile. This typically occurs in two scenarios:

  • The compound is highly soluble in a particular solvent, even when cold (e.g., Methanol).

  • The compound is poorly soluble in another solvent, even when hot (e.g., Hexane).

By pairing a "good" solvent (in which the compound is soluble) with a "poor" or "anti-solvent" (in which the compound is insoluble), you can finely tune the solubility to induce crystallization.[7]

Q4: What are some logical mixed-solvent pairs for this compound?

A: The goal is to dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "poor" anti-solvent until the solution becomes cloudy (the saturation point). Promising pairs include:

  • Methanol / Water: A classic polar combination.

  • Ethanol / Diethyl Ether: A common pair where the ether acts as a nonpolar anti-solvent.[5]

  • Isopropanol / Hexane: Similar to the above, offering a good polarity differential.

  • Acetone / Water: Effective for moderately polar compounds.

Section 2: Experimental Workflow and Protocols

A systematic approach to solvent screening and recrystallization is crucial for efficiency and success. The following workflow and protocols provide a clear path from initial testing to a full-scale purification.

Workflow for Solvent System Selection

RecrystallizationWorkflow cluster_screening Small-Scale Screening (10-20 mg crude) cluster_evaluation Evaluation cluster_decision Decision & Path Forward start Start with Crude Product test_solvents Test solubility in 0.5 mL of promising single solvents (e.g., EtOH, IPA, MeCN) start->test_solvents heat Heat solvent to boiling test_solvents->heat dissolves_hot Completely Dissolves? heat->dissolves_hot cool Cool to RT, then ice bath dissolves_hot->cool Yes try_mixed Design a Mixed Solvent System dissolves_hot->try_mixed No, insoluble crystals_form Good Crystals Form? cool->crystals_form use_single Proceed with Single Solvent Recrystallization crystals_form->use_single Yes crystals_form->try_mixed No / Oiled Out / Poor Recovery

Caption: Decision workflow for selecting an appropriate recrystallization solvent system.

Protocol 2.1: Small-Scale Solvent Screening
  • Place approximately 10-20 mg of the crude this compound hydrochloride into a small test tube.

  • Add a promising solvent (e.g., Ethanol) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound does not dissolve in ~0.5 mL of solvent, gently heat the mixture in a water bath towards the solvent's boiling point.

  • If the compound dissolves completely when hot, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Observe the quality and quantity of crystals formed. An ideal solvent will show high solubility when hot and low solubility when cold, resulting in a good yield of crystalline solid.[8]

Protocol 2.2: Single-Solvent Recrystallization (Example: Isopropanol)
  • Place the crude compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

  • Add a small portion of isopropanol, enough to create a slurry.

  • Heat the mixture to a gentle boil while stirring.

  • Add more hot isopropanol in small portions until the solid just completely dissolves. Crucially, use the minimum amount of boiling solvent necessary to avoid poor yield. [8]

  • If the solution is colored or contains insoluble impurities, perform a hot filtration now.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[9]

  • Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a minimum amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass for final drying.

Protocol 2.3: Mixed-Solvent Recrystallization (Example: Methanol/Diethyl Ether)
  • In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of boiling methanol, following steps 1-5 from the single-solvent protocol.

  • Remove the flask from the heat source.

  • Slowly add the anti-solvent, diethyl ether, dropwise while stirring or swirling.

  • Continue adding the anti-solvent until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • If too much anti-solvent is added, add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution again.

  • Cover the flask and allow it to cool slowly, as described in the single-solvent protocol.

  • Collect and wash the crystals by vacuum filtration. The wash should be done with a solvent mixture slightly richer in the anti-solvent (e.g., a 1:5 mixture of methanol:diethyl ether) that has been chilled in an ice bath.

  • Dry the purified crystals.

Section 3: Troubleshooting Guide

Even with a well-chosen solvent system, problems can arise. This section provides solutions to the most common issues encountered during recrystallization.

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form 1. Too much solvent was used.[10]2. The solution is supersaturated.[10]3. The compound is highly soluble even in cold solvent.1. Boil off some of the solvent to increase the concentration and attempt to cool again.[9]2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound.[9][10]3. If using a single solvent, add a suitable anti-solvent. If already using a mixed system, add more anti-solvent.
"Oiling Out" 1. The solution was cooled too quickly.2. The boiling point of the solvent is higher than the melting point of the compound.3. High concentration of impurities depressing the melting point.[10]1. Re-heat the solution to redissolve the oil.2. Add a small amount of additional "good" solvent to lower the saturation temperature.3. Allow the solution to cool much more slowly. Insulating the flask can help.[9]4. If the problem persists, consider a different solvent system with a lower boiling point.
Very Low Yield 1. Too much solvent was used during dissolution.[8]2. The compound has significant solubility in the cold solvent.3. Too much solvent was used for washing the crystals.4. Premature crystallization during hot filtration.1. In future attempts, use less solvent. For the current batch, the mother liquor can be concentrated to recover a second crop of crystals.2. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time.3. Always use a minimal amount of ice-cold solvent for washing.[8]4. To prevent this, pre-heat the filtration funnel and flask and use a small amount of extra hot solvent.
Poor Purity 1. The solution was cooled too rapidly, trapping impurities in the crystal lattice.[9]2. Insoluble impurities were not removed via hot filtration.3. Insufficient washing of the final crystals.1. Repeat the recrystallization, ensuring the solution cools slowly and without disturbance.2. If insoluble material is visible in the hot solution, perform a hot filtration step.3. Ensure the filter cake is washed with a small amount of fresh, ice-cold solvent.

Section 4: Solvent Data Summary

This table provides key properties of the recommended solvents to aid in experimental design.

SolventBoiling Point (°C)Polarity IndexPotential RoleNotes
Methanol 655.1Good SolventHighly polar, may be too effective, good for mixed systems.
Ethanol 784.3Good SolventExcellent starting point for hydrochloride salts.[5]
Isopropanol 823.9Good SolventGood alternative to ethanol, slightly less polar.
Acetonitrile 825.8Good SolventPolar aprotic option, good for amides/amidines.[6]
Water 10010.2Good Solvent / Anti-SolventVery polar. Can be used with alcohols or acetone.
Acetone 565.1Good SolventUseful, but its low boiling point provides a smaller temperature range.
Diethyl Ether 352.8Anti-SolventCommon nonpolar anti-solvent, highly volatile.
Hexane 690.1Anti-SolventVery nonpolar, effective for precipitating polar compounds.

References

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Recrystallization1. Unknown Source. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • CN100528836C - Purifying method of high-purity amidine hydrochloride.
  • US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.
  • A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar... Organic Syntheses Procedure. [Link]

  • Go-to recrystallization solvent mixtures. Reddit r/Chempros. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Purification by Recrystallization. CUNY. [Link]

  • Recrystallization with two solvents. Reddit r/Chempros. [Link]

Sources

Validation & Comparative

Analytical Comparison Guide: 1H NMR Spectrum Analysis of 2-(4-Bromophenoxy)ethanimidamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug discovery, 2-(4-Bromophenoxy)ethanimidamide HCl serves as a critical pharmacophore scaffold, particularly in the development of serine protease inhibitors (e.g., thrombin, factor Xa) where the amidine moiety mimics the arginine side chain.

This guide moves beyond basic spectral assignment. It addresses the specific analytical challenge posed by this molecule: the lability of the amidine protons . Standard QC protocols often fail because inappropriate solvent selection (e.g., CDCl₃ or D₂O) obliterates the diagnostic amidine signals, leading to false negatives regarding salt stoichiometry.

The Core Comparison: This guide compares the DMSO-d₆ (Proton-Rich) protocol against the D₂O/MeOD (Backbone-Only) protocol, demonstrating why the former is the only acceptable standard for releasing this raw material for biological assays.

Structural Logic & Predictive Assignment

Before analyzing the spectrum, we must establish the magnetic environment of the protons. The molecule contains three distinct spin systems.[1]

Graphviz Structural Assignment Map

G cluster_0 Spin Systems Molecule 2-(4-Bromophenoxy) ethanimidamide HCl Aromatic Aromatic Ring (AA'BB' System) Molecule->Aromatic Linker O-Methylene Linker (Singlet) Molecule->Linker Amidine Amidine Salt (Exchangeable) Molecule->Amidine H_Ortho_Br δ 7.45 - 7.55 ppm (d, 2H) Aromatic->H_Ortho_Br Deshielded by Br H_Ortho_O δ 6.95 - 7.05 ppm (d, 2H) Aromatic->H_Ortho_O Shielded by O H_CH2 δ 4.70 - 4.90 ppm (s, 2H) Linker->H_CH2 Deshielded by O & C=N H_NH δ 8.80 - 9.40 ppm (br s, 4H) Amidine->H_NH H-Bonding/Salt Effect

Figure 1: Structural fragmentation and predicted chemical shift logic based on electronic substituent effects.

Comparative Analysis: Solvent System Performance

The choice of solvent is the single most critical variable in the analysis of amidine salts. The table below compares the information density obtained from the two primary solvent systems.

Data Presentation: Solvent Efficacy Matrix
FeatureProtocol A: DMSO-d₆ (Recommended)Protocol B: D₂O / Methanol-d₄ (Alternative)Scientific Rationale
Amidine (-C(=NH)NH₂) Visible (4H) . Appears as broad singlets (δ 8.8–9.4). May split into two peaks (2H each) due to restricted rotation.Invisible . Protons exchange rapidly with Deuterium (H/D exchange).DMSO is a hydrogen-bond acceptor but does not exchange protons, preserving the salt signal.
Salt Stoichiometry Quantifiable . Integration of NH peaks vs. Aromatic peaks confirms the HCl ratio.Impossible . No NH signals to integrate.Protocol A is required for Certificate of Analysis (CoA) validation.
Aromatic Region AA'BB' pattern, slightly broadened by viscosity.AA'BB' pattern, very sharp.D₂O provides lower viscosity, offering slightly better resolution for coupling constants (

).
Water Peak Distinct at ~3.3 ppm.HDO peak at ~4.79 ppm, often obscuring the O-CH₂ linker .The O-CH₂ singlet (δ ~4.8) often overlaps with the HDO solvent residual in D₂O.
Detailed Spectral Breakdown (DMSO-d₆)
  • The Amidine Cluster (δ 8.80 – 9.40 ppm):

    • In the HCl salt form, the amidine nitrogen is protonated. In DMSO, this results in a very broad signal integrating to roughly 4 protons (3 NH + 1 H from HCl).

    • Diagnostic Check: If this region is empty in DMSO, your compound has degraded to the amide (hydrolysis) or is the free base (which may shift upfield and broaden into the baseline).

  • The Aromatic Zone (δ 6.90 – 7.60 ppm):

    • δ 7.50 (d, J=9Hz, 2H): Protons ortho to the Bromine. The Br atom is inductively withdrawing, pushing these downfield.

    • δ 7.00 (d, J=9Hz, 2H): Protons ortho to the Ether Oxygen. The Oxygen lone pairs donate electron density via resonance, shielding these protons upfield.

  • The Linker (δ 4.80 ppm):

    • A sharp singlet (2H).

    • Impurity Alert: If you see a small singlet at δ 5.10 ppm , it indicates the presence of 4-bromophenoxyacetamide (the primary hydrolysis impurity).

Experimental Protocols

To ensure reproducibility, follow this self-validating workflow.

Sample Preparation (Hygroscopic Warning)

Amidine salts are hygroscopic. Excess water in DMSO-d₆ causes proton exchange broadening, merging the amidine peaks into the baseline.

  • Dry the Glassware: Oven-dry NMR tubes at 120°C for 1 hour.

  • Solvent Choice: Use DMSO-d₆ from a fresh ampoule (99.9% D). Do not use solvent from a previously opened bottle stored on a bench.

  • Concentration: Dissolve 5–8 mg of sample in 0.6 mL of solvent.

    • Why? Higher concentrations (>15 mg) can cause viscosity broadening. Lower concentrations (<2 mg) lose the broad amidine signal in the noise.

Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Number of Scans (NS): 16 or 32 (Amidine protons are broad; higher S/N is needed).

  • Relaxation Delay (D1): 2.0 seconds.

    • Reasoning: Ensure full relaxation of the aromatic protons for accurate integration.

  • Temperature: 298 K (25°C).

Workflow Diagram[2]

Workflow Start Start: Raw Material Solvent Dissolve in DMSO-d6 (Fresh Ampoule) Start->Solvent Acquisition Acquire 1H NMR (NS=32, D1=2s) Solvent->Acquisition Check1 Check δ 8.5-9.5 ppm Acquisition->Check1 Pass Signals Present: Confirm Structure & Salt Check1->Pass Broad Singlets Visible Fail Signals Absent/Weak Check1->Fail Baseline Flat Debug1 Check Water Peak (δ 3.3) Fail->Debug1 Debug2 If Water > Solvent: Sample Wet -> Dry & Retest Debug1->Debug2 Debug3 If Water Low: Hydrolysis to Amide (Check δ 7.0-7.5 shifts) Debug1->Debug3

Figure 2: Decision tree for validating amidine salt integrity via NMR.

Troubleshooting & Impurity Profiling

Comparing the product against common synthetic byproducts is essential for purity assessment.

Impurity / VariantDiagnostic Signal (DMSO-d₆)Comparison to Target
4-Bromophenol (Starting Material)δ ~9.5 ppm (s, 1H, OH) Distinct sharp singlet vs. broad amidine. Aromatic region shifts slightly upfield.
4-Bromophenoxyacetamide (Hydrolysis Product)δ 7.40 & 7.10 (NH₂) Two distinct sharp singlets for amide NH₂ (unlike the 4H broad blob of amidine).
4-Bromophenoxyacetonitrile (Intermediate)No NH signals Linker CH₂ shifts upfield to ~5.1 ppm. Missing all signals > 8.0 ppm.
Free Base (Non-Salt)NH moves to ~6.0-7.0 ppm Signals are extremely broad or invisible due to rapid exchange; aromatic peaks shift upfield.

References

  • Clement, B., & Kämpchen, T. (1985). 15N-NMR studies of amidines and related compounds. Chemische Berichte, 118(9), 3481-3491.
  • Substituent Effects: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for AA'BB' and substituent shift predictions).
  • Synthesis & Properties: Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational chemistry for phenoxy-amidine synthesis).
  • Commercial Reference

    • Fluorochem Ltd. (2023). Product Data Sheet: this compound hydrochloride (Cas No: 777801-29-3).[2] (Verifies commercial availability and salt form).

Sources

Technical Guide: Mass Spectrometry Fragmentation of Bromophenoxy Amidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Bromophenoxy Amidines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Context

Bromophenoxy amidines represent a critical pharmacophore in medicinal chemistry, often utilized in the development of antimicrobial, antifungal, and antiprotozoal agents (e.g., analogs of propamidine or pentamidine). Their structural duality—combining a lipophilic, halogenated aromatic moiety with a hydrophilic, highly basic amidine group—presents unique challenges and advantages in mass spectrometric (MS) characterization.

This guide provides an in-depth analysis of the fragmentation dynamics of bromophenoxy amidines under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID). Unlike standard aliphatic amines, the presence of the bromine atom introduces a distinct isotopic signature, while the phenoxy-ether linkage dictates specific cleavage pathways essential for structural elucidation.

Mechanistic Analysis: The Physics of Fragmentation

The Bromine Isotopic Signature

The most immediate diagnostic feature of bromophenoxy amidines is the isotopic abundance of bromine.[1] Unlike chlorine (3:1 ratio of


Cl:

Cl) or fluorine (monoisotopic), bromine exists as

Br and

Br in an approximate 1:1 ratio (50.69% vs. 49.31%).
  • Observation: The molecular ion (

    
    ) appears not as a single peak, but as a "twin" doublet separated by 2 Da with nearly equal intensity.
    
  • Utility: This pattern is preserved in any fragment ion retaining the bromine atom, allowing researchers to instantly distinguish between the "head" (bromophenoxy) and "tail" (amidine-alkyl) of the molecule during structural assignment.

Charge Localization and Fragmentation Initiation

In positive mode ESI (


ESI), the amidine group (

) is the primary site of protonation due to its high basicity (pKa

11–12).
  • Precursor Ion:

    
     (Mono-amidines) or 
    
    
    
    (Bis-amidines like pentamidine analogs).
  • Fragmentation Trigger: Upon collisional activation (CID), the protonated amidine directs fragmentation. However, the ether oxygen also possesses lone pairs that can facilitate inductive cleavage.

Primary Fragmentation Pathways
  • Ammonia Loss (Neutral Loss): A characteristic neutral loss of 17 Da (

    
    ) occurs from the amidine group, forming a cyano- or imidate-like cation.
    
    • Mechanism:[2]

      
      
      
  • Ether Cleavage (The "Phenoxy Break"): The

    
     bond is energetically vulnerable.
    
    • Pathway A: Heterolytic cleavage yielding a bromophenol radical cation (rare in ESI) or a bromophenoxy cation (if charge migrates).

    • Pathway B (Dominant): Charge retention on the amidine-alkyl fragment, resulting in the loss of neutral bromophenol.

  • Alpha-Cleavage: Cleavage adjacent to the amidine carbon or the ether oxygen, often producing alkene-terminated fragments.

Visualization of Fragmentation Dynamics[3]

The following diagram illustrates the competitive fragmentation pathways for a representative N-substituted bromophenoxy amidine.

FragmentationPathway cluster_legend Legend Precursor Precursor Ion [M+H]+ (Isotope Pattern 1:1) AmmoniaLoss [M+H - NH3]+ (Nitrile/Imidate Cation) Precursor->AmmoniaLoss -17 Da (NH3) EtherCleavage Ether Linkage Cleavage Precursor->EtherCleavage CID Activation AlkylAmidine Alkyl-Amidine Fragment (Charge Retained on N) EtherCleavage->AlkylAmidine Major Pathway BromoPhenol Neutral Bromophenol (Lost) EtherCleavage->BromoPhenol BrPhenoxyCat Bromophenoxy Cation (Rare, Charge Migration) EtherCleavage->BrPhenoxyCat Minor Pathway (Isotope 1:1 preserved) key Blue: Precursor | Red: Diagnostic Fragment | Green: Stable Product

Figure 1: Competitive fragmentation pathways of protonated bromophenoxy amidines under CID conditions.

Comparative Analysis: Bromophenoxy vs. Alternatives

This section objectively compares the MS performance of Bromophenoxy amidines against their Chlorinated and Non-halogenated counterparts.

Table 1: Mass Spectrometric Performance Comparison

FeatureBromophenoxy Amidines Chlorophenoxy Amidines Non-Halogenated Amidines
Isotope Pattern Distinct 1:1 Doublet (

). Highly diagnostic.
3:1 Ratio (

). Recognizable but less symmetric.
Singlet (M+1 from

only). Harder to confirm elemental comp.
Mass Defect Negative mass defect (Br is heavy). Helps filter biological background.Moderate negative mass defect.Positive mass defect (C/H rich). Blends with background.
Fragmentation Stability C-Br bond is weaker than C-Cl. Aryl-Br cleavage may occur at high collision energies.C-Cl bond is very stable; rarely breaks before the skeletal backbone.Stable aromatic ring; fragmentation driven purely by alkyl/amidine chain.
Identification Confidence High. The "Twin Peak" acts as an internal validation flag.Medium-High. Isotope pattern is useful but less distinct at low intensities.Medium. Requires high-resolution MS (HRMS) for confirmation.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this validated LC-MS/MS protocol. This workflow includes "Checkpoints" to verify system performance.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of the bromophenoxy amidine in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Checkpoint: Ensure the solvent is acidified. Amidines are basic; low pH ensures full protonation (

      
      ).
      
LC-MS/MS Parameters (Standardized)
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[3]

  • Capillary Voltage: 3.0 – 3.5 kV.

  • Cone Voltage: 20–40 V (Optimize to prevent in-source fragmentation).

  • Collision Energy (CE): Ramp 10–50 eV.

    • Rationale: Bromophenoxy amidines have rigid aromatic rings but flexible alkyl linkers. A ramp ensures capture of both fragile (ether cleavage) and stable (aromatic) fragments.

Data Acquisition Workflow

ExperimentalWorkflow Sample Sample Prep (1 µg/mL in 0.1% FA) LC LC Separation (C18 Column) Sample->LC MS1 Full Scan MS1 (Check 1:1 Isotope) LC->MS1 MS2 Targeted MS2 (CID) (CE Ramp 10-50eV) MS1->MS2 Analysis Data Analysis (Extract Ion Chromatogram) MS2->Analysis

Figure 2: Step-by-step experimental workflow for characterizing bromophenoxy amidines.

Validation Checkpoints
  • Pre-Acquisition: Verify the 1:1 isotope ratio in the MS1 scan. If the ratio is skewed, check for detector saturation or isobaric interference.

  • Post-Acquisition: Confirm the presence of the "Ammonia Loss" peak (

    
    ). If absent, the collision energy may be too low.
    

References

  • Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns (HL).[4] Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[3][4][5][6][7][8] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). Pentamidine | C19H24N4O2 | CID 4735. PubChem Compound Summary. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI.[7] RSC Advances. Retrieved from [Link]

Sources

A Researcher's Guide to Identifying Amidine Functional Groups Using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise identification of functional groups is a cornerstone of molecular characterization. The amidine moiety, with its unique basicity and role in biologically active compounds, presents a distinct yet sometimes challenging signature in infrared (IR) spectroscopy. This guide provides an in-depth comparison of the IR spectral features of amidines against other common nitrogen-containing functional groups, supported by experimental protocols and data, to enable confident structural elucidation.

The Amidine Functional Group: Structure and Vibrational Modes

The amidine functional group is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another, with the general structure R-C(=NR')-NR''R'''. This arrangement gives rise to several characteristic vibrational modes that are detectable by IR spectroscopy.

Chemical structure of the amidine functional groupFigure 1. General structure of an amidine functional group. The R groups can be hydrogen, alkyl, or aryl substituents.[1][2]

The key to identifying an amidine lies in recognizing a combination of absorptions arising from N-H, C=N, and C-N bonds. The positions of these bands are sensitive to the substitution pattern on the nitrogen atoms and the presence of hydrogen bonding.

Deciphering the Amidine Signature: Key IR Absorption Bands

The IR spectrum of an amidine-containing compound is a composite of several key stretching and bending vibrations. Understanding the expected wavenumber ranges for these vibrations is the first step in spectral interpretation.

N-H Stretching Vibrations (3500-3100 cm⁻¹)

The N-H stretching region is often the most informative for primary and secondary amidines.

  • Unsubstituted Amidines (-C(=NH)NH₂): These compounds will exhibit three distinct N-H stretching bands:

    • An asymmetric NH₂ stretch typically appearing around 3500 cm⁻¹ .

    • A symmetric NH₂ stretch observed near 3400 cm⁻¹ .

    • An =N-H stretch which is generally found in the 3300-3100 cm⁻¹ region and can be broad due to hydrogen bonding.

  • N-Monosubstituted Amidines (-C(=NH)NHR): These will show two N-H stretching bands, one for the -NHR group and one for the =NH group.

  • N,N'-Disubstituted and Trisubstituted Amidines: If N-H bonds are present, they will appear in the expected regions. Fully substituted amidines will, of course, lack N-H stretching absorptions.

The presence of multiple distinct bands in the N-H stretching region is a strong indicator of an unsubstituted or partially substituted amidine.

C=N Stretching Vibration (1690-1580 cm⁻¹)

The carbon-nitrogen double bond stretch is a hallmark of the amidine functional group. This absorption is typically strong and appears in the region of 1690-1580 cm⁻¹ . The exact position is influenced by:

  • Substitution: Alkyl-substituted amidines tend to have their C=N stretch at a lower frequency compared to aryl-substituted ones.

  • Conjugation: If the C=N bond is part of a conjugated system, the absorption will shift to a lower wavenumber.

  • Hydrogen Bonding: Intermolecular hydrogen bonding can also shift the C=N stretching frequency.

N-H Bending Vibration ("Amidine II" Band) (1650-1515 cm⁻¹)

Primary and secondary amidines exhibit an N-H in-plane bending vibration, often referred to as the "amidine II" band. This medium to strong absorption is found between 1650-1515 cm⁻¹ . It's important to note that this peak can sometimes overlap with the C=N stretching band, especially in primary amides.

C-N Stretching Vibration (1350-1190 cm⁻¹)

The carbon-nitrogen single bond stretch in amidines is typically found in the fingerprint region of the spectrum, between 1350-1190 cm⁻¹ . While this absorption can be useful for confirmation, it falls in a region that is often crowded with other peaks, making it less diagnostically reliable on its own.

Comparative Analysis: Distinguishing Amidines from Other Nitrogen-Containing Functional Groups

Objective comparison with similar functional groups is critical to avoid misinterpretation of IR spectra. The following table summarizes the key distinguishing features.

Functional GroupN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C=N Stretch (cm⁻¹)N-H Bend (cm⁻¹)C-N Stretch (cm⁻¹)
Amidine 3500-3100 (multiple bands for 1°) N/A 1690-1580 (strong) 1650-1515 (medium-strong) 1350-1190
Amide (Primary) 3370-3170 (two bands)[3]1680-1630 (strong)[3]N/A1650-1620[3]~1400
Amine (Primary) 3400-3250 (two bands)[4]N/AN/A1650-1580[4]1250-1020 (aliphatic), 1335-1250 (aromatic)[4]
Imine ~3300 (if N-H present)N/A1690-1640[5]N/AN/A
Guanidine ~3200 (=N-H stretch)N/A1639-1560~1635N/A

The most significant differentiator for amidines is the absence of a strong C=O stretch (unlike amides) and the presence of a strong C=N stretch in conjunction with characteristic N-H absorptions. While imines also possess a C=N bond, they typically lack the multiple N-H stretches seen in primary amidines. Guanidines have a C=N stretch at a slightly lower frequency and a distinct pattern of N-H absorptions.

Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Solid Amidine Compound via the KBr Pellet Method

To obtain reliable and reproducible data, a meticulous experimental technique is paramount. The Potassium Bromide (KBr) pellet method is a common and effective technique for analyzing solid samples.

Materials and Equipment:
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Spectroscopy-grade KBr powder (oven-dried and stored in a desiccator)

  • Agate mortar and pestle

  • Hydraulic press with pellet die set (e.g., 13 mm)

  • Heat lamp or low-temperature oven

  • Analytical balance

Step-by-Step Methodology:
  • Preparation of Materials:

    • Gently heat the metal die set and mortar and pestle under a heat lamp or in a low-temperature oven to drive off any adsorbed moisture. Allow them to cool to room temperature in a desiccator.

    • Ensure the KBr powder is thoroughly dry. It is highly hygroscopic, and any absorbed water will lead to broad O-H absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure the sample's spectral features.[1]

  • Sample Preparation:

    • Weigh out approximately 1-2 mg of the solid amidine sample.

    • Weigh out approximately 100-200 mg of dry, spectroscopy-grade KBr powder. The sample concentration in KBr should be between 0.2% and 1%.[2]

    • First, grind the amidine sample in the agate mortar to a very fine powder.

    • Add the KBr powder to the mortar and gently but thoroughly mix with the ground sample until a homogeneous mixture is achieved. Avoid excessive grinding of the KBr itself, as this can increase moisture absorption.[2]

  • Pellet Formation:

    • Assemble the die set. Add a small amount of the KBr-sample mixture to the die body, ensuring an even layer.

    • Place the die into the hydraulic press.

    • Gradually apply pressure up to 8-10 metric tons for a 13 mm die.[1]

    • Hold the pressure for 1-2 minutes to allow the KBr to "cold-flow" and form a transparent pellet.[1]

    • Slowly release the pressure and carefully disassemble the die. The resulting pellet should be thin and transparent.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using a blank KBr pellet or an empty sample compartment.

    • Acquire the sample spectrum.

    • Process the spectrum as needed (e.g., baseline correction).

Logical Workflow for Amidine Identification

The following diagram illustrates a logical workflow for identifying an amidine functional group from an IR spectrum.

Amidine_Identification_Workflow start Start with IR Spectrum check_OH Broad band at ~3300 cm⁻¹? start->check_OH is_OH Likely O-H present. (Alcohol/Carboxylic Acid) check_OH->is_OH Yes check_NH Sharp peaks at 3500-3100 cm⁻¹? check_OH->check_NH No end End Analysis is_OH->end is_NH N-H bond(s) likely present check_NH->is_NH Yes no_NH No N-H bond(s) check_NH->no_NH No check_CO Strong, sharp peak at ~1700 cm⁻¹? is_NH->check_CO check_CN_double Strong peak at 1690-1580 cm⁻¹? no_NH->check_CN_double is_Amide Likely Amide check_CO->is_Amide Yes check_CO->check_CN_double No is_Amide->end is_Amidine High Probability of Amidine check_CN_double->is_Amidine Yes (with N-H) is_Imine Possible Imine or Guanidine. Check N-H region for multiple peaks. check_CN_double->is_Imine Yes (with no/single N-H) is_Amine Likely Amine. Check for C-N stretch. check_CN_double->is_Amine No (with N-H) is_Amidine->end is_Imine->end is_Amine->end

Caption: A flowchart outlining the decision-making process for identifying an amidine functional group based on key IR spectral features.

References

  • Study.com. (n.d.). Amide | Structure, Functional Group Bond & Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of (a) amidine, (b) acyclic N, N-substituted... Retrieved from [Link]

  • Scribd. (n.d.). IR Absorption Table PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Amidine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Functional Group. Retrieved from [Link]

  • ChemTalk. (n.d.). Amide Functional Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of polymeric guanidine derivatives. Retrieved from [Link]

Sources

Comparative Guide: Crystal Structure & Properties of 2-(4-Bromophenoxy)ethanimidamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure & Performance Guide: 2-(4-Bromophenoxy)ethanimidamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers

Executive Summary: The Structural Mandate

In the landscape of serine protease inhibitors and DNA-binding ligands, This compound (often referred to as 4-bromophenoxyacetamidine) represents a critical pharmacophore. Unlike its amide counterparts (e.g., N-(4-bromophenyl)acetamide), the ethanimidamide moiety introduces a highly basic center (


), fundamentally altering the crystal packing, solubility, and ligand-target interactions.

This guide objectively compares the structural determinants of this compound against standard benzamidine derivatives. It focuses on the causality between the 4-bromophenoxy halogen-bonding capability and the amidine salt-bridge formation, providing a roadmap for utilizing this scaffold in drug design.

Structural Analysis: The Pharmacophore Triad

To understand the performance of this derivative, we must deconstruct it into three functional zones. The crystal lattice is dominated by the competition between the strong charge-assisted hydrogen bonds of the amidine head and the directional halogen bonds of the bromine tail.

Figure 1: Pharmacophore & Interaction Map

The following diagram illustrates the structural logic governing the binding and crystallization of this class.

Pharmacophore cluster_packing Crystal Packing Forces Amidine Amidine Head Group (C=NH(NH2)) Linker Ether Linker (-O-CH2-) Amidine->Linker Electronic Insulation Target_Asp Target: Asp189 (Trypsin) or Glu (Thrombin) Amidine->Target_Asp Salt Bridge (Charge-Assisted H-Bond) Tail 4-Bromophenyl Tail Linker->Tail Flexibility Target_Hal Crystal Contact: Carbonyl O or Pi-System Tail->Target_Hal Halogen Bond (Br...O / Br...Pi)

Caption: Structural decomposition of this compound showing the dual-anchor binding mode: electrostatic anchoring via the amidine and hydrophobic/halogen stabilization via the bromophenyl tail.

Comparative Performance Data

The following table contrasts the this compound scaffold with the industry-standard Benzamidine (classic serine protease inhibitor) and the structurally related 4-Bromoacetamide (neutral analog).

Table 1: Physicochemical & Structural Comparison

FeatureThis compound Benzamidine (Standard)N-(4-Bromophenyl)acetamide (Control)
Primary Interaction Salt Bridge (Amidine...Asp/Glu)Salt Bridge (Amidine...Asp)H-Bond (Amide...Backbone)
Secondary Interaction Halogen Bond (Br...O / Br...

)

-

Stacking
Weak H-Bonds
pKa (Basic Center) ~11.0 (Protonated at pH 7.4)~11.6Neutral (Not protonated)
Crystal System Typically Monoclinic (

)
Orthorhombic / MonoclinicMonoclinic (

)
Solubility (Water) High (as HCl salt)High (as HCl salt)Low (Neutral solid)
Role in Drug Design Bivalent Inhibitor (S1 + Hydrophobic Pocket)S1 Pocket BinderNeutral Linker / Fragment

Critical Insight: The insertion of the -O-CH2- linker in the title compound breaks the conjugation between the aromatic ring and the amidine group. Unlike Benzamidine, where the amidine is planar with the ring, the phenoxy-ethanimidamide allows the headgroup to rotate, adapting to "L-shaped" binding pockets in enzymes like Factor Xa.

Experimental Protocols (Self-Validating)

To obtain high-quality crystals of the hydrochloride salt for X-ray diffraction, a standard evaporation method is insufficient due to the high solubility of the salt. The following Vapor Diffusion protocol is recommended.

Protocol A: Synthesis via Pinner Reaction

Rationale: Direct conversion of the nitrile avoids hydrolysis side-products common in amide synthesis.

  • Starting Material: Dissolve 2-(4-bromophenoxy)acetonitrile (1.0 eq) in anhydrous ethanol.

  • Imidate Formation: Bubble dry HCl gas through the solution at 0°C for 2 hours. Seal and stir at 4°C for 24h.

    • Checkpoint: Formation of a white precipitate (imidate ester hydrochloride).

  • Amidine Conversion: Filter the precipitate and resuspend in anhydrous ethanol containing ammonia (

    
    , 3.0 eq). Stir at room temperature for 12h.
    
  • Purification: Recrystallize the crude product from Ethanol/Ether.

Protocol B: Crystal Growth (Hanging Drop)

Rationale: Controls the rate of supersaturation to favor single crystals over polycrystalline aggregates.

  • Prepare Stock: Dissolve 10 mg of the amidine hydrochloride in 100

    
    L of Methanol.
    
  • Precipitant: Prepare a reservoir solution of Diethyl Ether or Acetone .

  • Setup: Place a 2

    
    L drop of the protein/compound solution on a siliconized cover slip. Invert over the reservoir (1 mL precipitant) in a 24-well Linbro plate.
    
  • Observation: Seal with grease. Allow to equilibrate at 20°C. Crystals typically appear within 48-72 hours as prisms or plates.

Structural Determinants & Causality
The Halogen Bond (The "Bromine Hook")

In crystal structures of 4-bromophenoxy derivatives, the Bromine atom is not merely a hydrophobic bulk. It acts as a Lewis Acid (sigma-hole donor).

  • Mechanism: The electron-withdrawing nature of the aromatic ring creates a positive electrostatic potential cap (

    
    -hole) on the Bromine extension.
    
  • Observation: In the lattice, look for

    
     angles of 
    
    
    
    with distances less than the sum of van der Waals radii (
    
    
    ). This directional interaction stabilizes the crystal lattice and mimics the interaction with backbone carbonyls in protein active sites.
The Amidine Salt Bridge

The ethanimidamide group (


) typically crystallizes as a cation (

).
  • Lattice Motif: It forms a characteristic R2^2(8) hydrogen-bonding dimer with counterions (Cl-) or carboxylate groups in proteins.

  • Contrast: Unlike the amide (which is a H-bond donor/acceptor pair), the amidine is a pure H-bond donor (4 protons), requiring charge balance from the environment.

References
  • Bode, W., et al. (1989).[1] "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment." EMBO Journal.[1] Link

    • Context: Establishes the binding mode of amidine-based inhibitors in the S1 pocket.
  • Andreetti, G. D., et al. (1968). "Crystal structure of N-(4-bromophenyl)acetamide." Acta Crystallographica Section B. Link

    • Context: Provides lattice parameters for the 4-bromophenyl packing motif used as a control.
  • Small, R. W. H., et al. (1980). "The crystal structure of benzamidine." Acta Crystallographica Section B. Link

    • Context: The gold standard structure for the amidine headgroup geometry.
  • PubChem Compound Summary. (2025). "4'-Bromoacetanilide (CID 7683)." National Center for Biotechnology Information. Link

    • Context: Physicochemical data verification for the bromophenoxy/phenyl analogs.

Sources

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